4-(4,5-dihydro-1H-imidazol-2-yl)aniline basic properties
4-(4,5-dihydro-1H-imidazol-2-yl)aniline basic properties
An In-Depth Technical Guide to the Basic Properties of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry and materials science.[1] The compound's unique structure, featuring both an aniline and a 2-imidazoline moiety, presents two distinct basic centers. This guide dissects the relative contributions of each functional group to the overall basicity, establishes the primary site of protonation, and provides detailed, field-proven protocols for the experimental determination of its pKa. The narrative emphasizes the causal relationships between molecular structure and chemical properties, offering insights crucial for applications such as drug formulation, catalyst design, and reaction optimization.
Introduction: A Tale of Two Moieties
4-(4,5-dihydro-1H-imidazol-2-yl)aniline (IUPAC Name: 4-(4,5-dihydro-1H-imidazol-2-yl)aniline) is a bifunctional organic compound that integrates an aromatic amine (aniline) with a cyclic amidine (2-imidazoline).[1][2] This unique combination imparts a rich chemical character, with its basicity being a cornerstone property that governs its behavior in both biological and chemical systems. Understanding which nitrogen atom is the preferred site of protonation and quantifying its strength is paramount for researchers.
The molecule possesses two potential basic sites, as illustrated below:
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The Anilino Nitrogen (NA): The exocyclic sp3-hybridized nitrogen of the aniline ring.
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The Imidazoline Nitrogens (NI): The endocyclic sp2-hybridized imine nitrogen and the sp3-hybridized amine nitrogen within the imidazoline ring.
A diagram illustrating the two key basic centers of the molecule was intended here. Caption: Key basic centers in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline.
Theoretical Analysis of Basicity
The significant difference in basicity between the two nitrogen centers can be rationalized by analyzing their electronic environments.
The Anilino Nitrogen: A Weak Base
Arylamines, such as aniline, are notably less basic than their aliphatic counterparts.[3] The pKa of the anilinium ion (C₆H₅NH₃⁺) is approximately 4.6, indicating that aniline is a weak base.[3] This reduced basicity is a direct consequence of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[4] This resonance stabilization is lost upon protonation, making the process energetically less favorable compared to the protonation of an alkylamine where no such stabilization exists.[3][4]
The Imidazoline Moiety: A Strong Guanidine-like Base
The 2-imidazoline ring contains a cyclic amidine system. Protonation occurs preferentially on the sp²-hybridized imino nitrogen. The resulting cation, an imidazolinium ion, is significantly stabilized by resonance, which delocalizes the positive charge across both nitrogen atoms.
This charge delocalization is highly effective, making the imidazoline moiety a much stronger base than the aniline. While specific experimental data for the parent 2-imidazoline can be scarce, its pKa is predicted to be around 10.17.[5] This places its basicity in a range comparable to aliphatic amines and significantly higher than aniline. The delocalization can be visualized as follows:
A diagram illustrating the protonation of the imidazoline nitrogen and the subsequent resonance stabilization of the cation was intended here. Caption: Protonation at the imidazoline nitrogen leads to a resonance-stabilized cation.
Predicted pKa Values
Based on the analysis of analogous structures, we can predict the approximate pKa values for the conjugate acids of the two basic centers.
| Basic Center | Functional Group Type | Predicted pKa (of Conjugate Acid) | Rationale |
| Imidazoline Nitrogen | Amidine | ~10-11 | Strong resonance stabilization of the resulting imidazolinium cation.[5] |
| Anilino Nitrogen | Aromatic Amine | ~4-5 | Delocalization of the nitrogen lone pair into the phenyl ring reduces basicity.[3][4] |
This significant difference (~5-6 pKa units) confirms that for all practical purposes in a typical aqueous system, 4-(4,5-dihydro-1H-imidazol-2-yl)aniline will function as a monobasic compound, with protonation occurring exclusively at the imidazoline ring.
Experimental Determination of pKa
Trustworthy determination of basicity requires rigorous experimental validation. The following protocols describe two standard, self-validating methods for pKa measurement.
Method 1: Potentiometric Titration
Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution of the base as a strong acid is incrementally added.
Expertise & Causality:
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Analyte Preparation: The hydrochloride salt form is often available and is soluble in water.[1] If starting with the free base, it should be dissolved in a slightly acidic solution to ensure full dissolution before back-titrating with a strong base, or dissolved in a suitable co-solvent like ethanol/water.
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Titrant Choice: A standardized strong acid, typically 0.1 M HCl, is used as the titrant. Its strong nature ensures a sharp and easily identifiable inflection point at the equivalence point.
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System Validation: Before the experiment, the pH meter must be calibrated using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. This ensures the accuracy of the pH measurements.
Step-by-Step Protocol:
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Preparation: Accurately weigh approximately 10-20 mg of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline and dissolve it in ~50 mL of deionized, CO₂-free water. Gentle warming or the addition of a minimal amount of co-solvent (e.g., ethanol) may be used if solubility is low.
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Calibration: Calibrate a high-precision pH meter according to the manufacturer's instructions using standard buffers.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stir bar.
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Titration: Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL) from a calibrated burette.
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Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined by finding the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve, which can be identified from the peak of the first derivative plot (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated (BH⁺) and neutral (B) forms of the molecule have distinct molar absorptivities at a specific wavelength.
Expertise & Causality:
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Wavelength Selection: The ideal analytical wavelength (λ_max) is one where the difference in absorbance between the protonated and neutral species is maximal. This is determined by scanning the UV-Vis spectrum of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions.
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Buffer System: A series of buffers with known, stable pH values spanning the expected pKa (e.g., pH 9 to 12 for the imidazoline moiety) are required. Using a "universal" buffer system can simplify preparation.
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Trustworthiness: The temperature must be strictly controlled as both pKa and absorbance can be temperature-dependent. The ionic strength of the buffer solutions should be kept constant to minimize activity coefficient effects.
Step-by-Step Protocol:
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Spectral Scans: Prepare two stock solutions of the compound at the same concentration: one in 0.1 M HCl (fully protonated form) and one in 0.1 M NaOH (neutral form). Record their UV-Vis spectra (200-400 nm) to identify a suitable analytical wavelength.
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Buffer Preparation: Prepare a series of at least 7-10 buffer solutions with accurately known pH values bracketing the expected pKa.
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Sample Preparation: Prepare a set of solutions by adding a constant aliquot of a concentrated stock solution of the compound to each buffer solution. Ensure the final concentration is identical across all samples.
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Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.
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Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
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pKa = pH + log[ (A - A_B) / (A_BH+ - A) ]
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Where:
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A = Absorbance of the sample at a given pH
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A_B = Absorbance of the neutral (basic) form
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A_BH+ = Absorbance of the protonated (acidic) form
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A plot of log[ (A - A_B) / (A_BH+ - A) ] versus pH will yield a straight line with a y-intercept equal to the pKa.
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Conclusion and Significance
The chemical architecture of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline definitively establishes it as a potent base, with the basic character overwhelmingly dictated by the 2-imidazoline ring. The predicted pKa of its conjugate acid is in the range of 10-11, while the aniline nitrogen is comparatively non-basic. This pronounced basicity is a critical parameter for drug development professionals, influencing properties such as:
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Salt Formation: The strong basicity allows for the reliable formation of stable hydrochloride or other salts, which can significantly improve the compound's solubility, stability, and bioavailability.[1]
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Drug-Target Interactions: The protonation state at physiological pH (predominantly the charged imidazolinium form) is crucial for electrostatic interactions with biological targets like enzymes or receptors.[1]
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Catalysis and Coordination Chemistry: The available lone pairs make this molecule a candidate as a bidentate ligand in coordination chemistry, with its basicity influencing the stability and reactivity of resulting metal complexes.[6]
The theoretical insights and practical methodologies provided in this guide offer a robust framework for researchers to confidently characterize and utilize the fundamental basic properties of this versatile molecule.
References
- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride - Smolecule.
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- 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline | C9H11N3 | CID 414213 - PubChem.
- Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes - MDPI.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC.
- (PDF) 4-(4,5-Diphenyl-1H-imidazol-2-yl)
- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline|BLD Pharm.
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- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline.
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